2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine
Description
2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrazolylmethyl group and a tetrahydronaphthalenylsulfonyl group
Properties
IUPAC Name |
2-(pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-25(23,18-7-6-15-4-1-2-5-16(15)12-18)21-10-11-24-17(14-21)13-20-9-3-8-19-20/h3,6-9,12,17H,1-2,4-5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBSLVXFLEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine typically involves multiple steps:
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Formation of Pyrazolylmethyl Intermediate
Starting Materials: Pyrazole and an appropriate alkylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Synthesis of Tetrahydronaphthalenylsulfonyl Intermediate
Starting Materials: Tetrahydronaphthalene and sulfonyl chloride.
Reaction Conditions: This step typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane (DCM).
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Coupling Reaction
Starting Materials: The pyrazolylmethyl intermediate and the tetrahydronaphthalenylsulfonyl intermediate.
Reaction Conditions: The coupling is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydronaphthalene moiety.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of ketones or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonyl group or the pyrazole ring.
Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Products: Reduction can yield alcohols or amines.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group is known to form strong interactions with amino acid residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrazol-1-ylmethyl)-4-(phenylsulfonyl)morpholine: Similar structure but with a phenyl group instead of a tetrahydronaphthalene group.
2-(Imidazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-(Pyrazol-1-ylmethyl)-4-(benzylsulfonyl)morpholine: Similar structure but with a benzyl group instead of a tetrahydronaphthalene group.
Uniqueness
The uniqueness of 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine lies in its combination of a pyrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers diverse reactivity in synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
